molecular formula C17H12ClFN4O B2747429 2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097924-07-5

2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

Cat. No.: B2747429
CAS No.: 2097924-07-5
M. Wt: 342.76
InChI Key: GFKUSTVKHNQRPS-UHFFFAOYSA-N
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Description

  • Reactants: 2-chloro-4-fluorobenzamide, 3-(pyridin-4-yl)pyrazine, coupling agent (e.g., EDC, DCC)
  • Conditions: Room temperature, inert atmosphere
  • Product: 2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra

Mode of Action

It’s known that similar compounds can inhibit the growth of mycobacterium tuberculosis h37ra . This suggests that the compound may interact with its targets in a way that inhibits their function, leading to the suppression of the bacteria’s growth.

Biochemical Pathways

Given its potential anti-tubercular activity , it may affect pathways related to the survival and proliferation of Mycobacterium tuberculosis.

Result of Action

Similar compounds have been found to exhibit significant anti-tubercular activity , suggesting that this compound may also have a similar effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of chloro and fluoro substituents. The pyrazinylmethyl-pyridinyl moiety is then attached through a series of coupling reactions.

  • Step 1: Preparation of Benzamide Core

    • Reactants: 2-chloro-4-fluorobenzoic acid, thionyl chloride
    • Conditions: Reflux in anhydrous conditions
    • Product: 2-chloro-4-fluorobenzoyl chloride
  • Step 2: Formation of Benzamide

    • Reactants: 2-chloro-4-fluorobenzoyl chloride, ammonia or an amine
    • Conditions: Room temperature, anhydrous conditions
    • Product: 2-chloro-4-fluorobenzamide

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

    • The chloro and fluoro groups on the benzamide core can undergo nucleophilic substitution reactions.
    • Common reagents: Sodium hydroxide, potassium tert-butoxide
    • Major products: Substituted benzamides with different nucleophiles
  • Coupling Reactions

    • The pyrazinylmethyl-pyridinyl moiety can be introduced through coupling reactions.
    • Common reagents: EDC, DCC, HATU
    • Major products: Coupled benzamides with various heterocyclic groups
  • Oxidation and Reduction Reactions

    • The compound can undergo oxidation and reduction reactions to modify the functional groups.
    • Common reagents: Hydrogen peroxide (oxidation), sodium borohydride (reduction)
    • Major products: Oxidized or reduced derivatives of the original compound

Scientific Research Applications

2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide has several scientific research applications:

  • Medicinal Chemistry

    • Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
    • Applications in cancer research, anti-inflammatory drugs, and antimicrobial agents.
  • Materials Science

    • Use in the development of novel materials with specific electronic or optical properties.
    • Potential applications in organic electronics and photonics.
  • Biological Research

    • Study of its interactions with biological macromolecules such as proteins and nucleic acids.
    • Applications in understanding the mechanism of action of similar compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluorobenzamide

    • Lacks the pyrazinylmethyl-pyridinyl moiety, making it less complex and potentially less specific in its interactions.
  • 4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

    • Lacks the chloro group, which may affect its binding affinity and specificity.
  • 2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

    • Lacks the fluoro group, which may influence its electronic properties and reactivity.

Uniqueness

2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is unique due to the presence of both chloro and fluoro substituents, along with the pyrazinylmethyl-pyridinyl moiety. This combination of functional groups enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O/c18-14-9-12(19)1-2-13(14)17(24)23-10-15-16(22-8-7-21-15)11-3-5-20-6-4-11/h1-9H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKUSTVKHNQRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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